molecular formula C40H74N2O19 B15144898 m-PEG16-Mal

m-PEG16-Mal

Cat. No.: B15144898
M. Wt: 887.0 g/mol
InChI Key: FKWHSTNULIKFMI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG16-Mal involves the conjugation of polyethylene glycol (PEG) with maleimide. The reaction typically occurs under mild conditions to prevent the degradation of the PEG chain. The maleimide group is introduced to the PEG chain through a reaction with maleic anhydride, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: m-PEG16-Mal can undergo substitution reactions where the maleimide group reacts with thiol groups on proteins or other molecules.

    Addition Reactions: The maleimide group can also participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions:

    Reagents: Common reagents include thiol-containing compounds and nucleophiles.

    Conditions: Reactions typically occur under mild, aqueous conditions to maintain the integrity of the PEG chain.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins within cells.

Biology:

  • Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.

Medicine:

  • Potential therapeutic applications in targeted protein degradation, offering a novel approach to treat diseases caused by aberrant protein function.

Industry:

Mechanism of Action

Mechanism: m-PEG16-Mal functions by connecting two ligands in PROTAC molecules. One ligand targets an E3 ubiquitin ligase, while the other targets the specific protein to be degraded. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    m-PEG12-Mal: A shorter PEG-based linker with similar properties but different chain length.

    m-PEG24-Mal: A longer PEG-based linker, offering different solubility and stability characteristics.

Uniqueness: m-PEG16-Mal offers a balance between chain length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis and other bioconjugation techniques .

Properties

Molecular Formula

C40H74N2O19

Molecular Weight

887.0 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C40H74N2O19/c1-46-8-9-48-12-13-50-16-17-52-20-21-54-24-25-56-28-29-58-32-33-60-36-37-61-35-34-59-31-30-57-27-26-55-23-22-53-19-18-51-15-14-49-11-10-47-7-5-41-38(43)4-6-42-39(44)2-3-40(42)45/h2-3H,4-37H2,1H3,(H,41,43)

InChI Key

FKWHSTNULIKFMI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

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